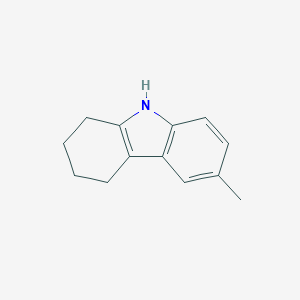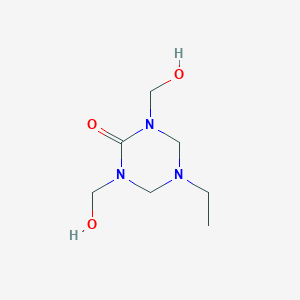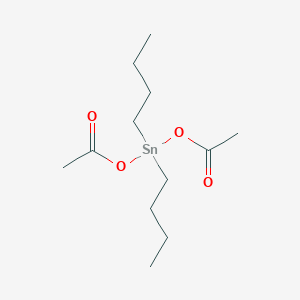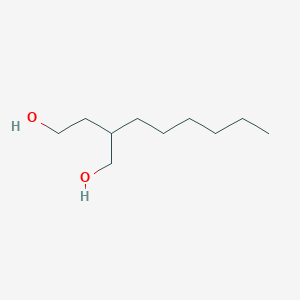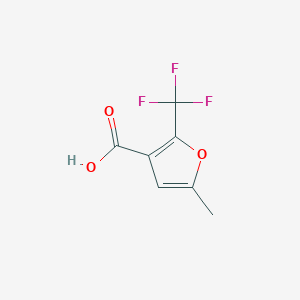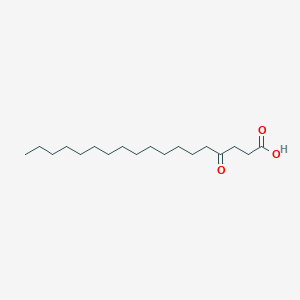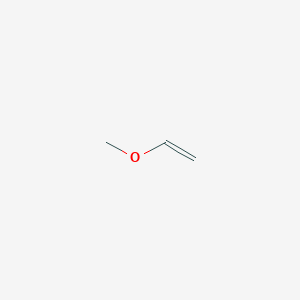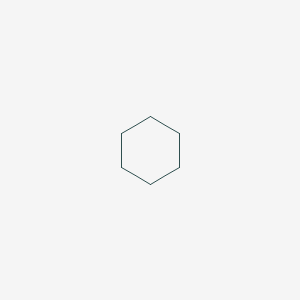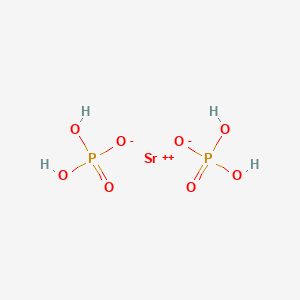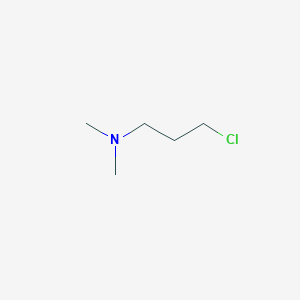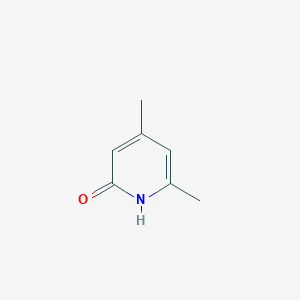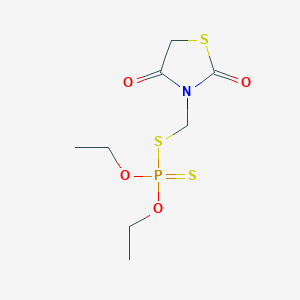
3-(Diethoxyphosphinothioylsulfanylmethyl)-1,3-thiazolidine-2,4-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(Diethoxyphosphinothioylsulfanylmethyl)-1,3-thiazolidine-2,4-dione (DEPTT) is a chemical compound that has gained significant attention in scientific research due to its unique properties. DEPTT is a sulfur-containing heterocyclic compound that has a thiazolidine-2,4-dione ring structure. It is widely used in various research fields, including medicinal chemistry, organic synthesis, and material science.
Wirkmechanismus
The mechanism of action of 3-(Diethoxyphosphinothioylsulfanylmethyl)-1,3-thiazolidine-2,4-dione is not fully understood. However, it has been reported to inhibit the activity of thymidylate synthase, an enzyme that is involved in DNA synthesis. 3-(Diethoxyphosphinothioylsulfanylmethyl)-1,3-thiazolidine-2,4-dione has also been reported to induce apoptosis in cancer cells by activating the caspase pathway. In addition, 3-(Diethoxyphosphinothioylsulfanylmethyl)-1,3-thiazolidine-2,4-dione has been reported to possess antimicrobial activity by inhibiting the growth of bacteria and fungi.
Biochemische Und Physiologische Effekte
3-(Diethoxyphosphinothioylsulfanylmethyl)-1,3-thiazolidine-2,4-dione has been reported to possess various biochemical and physiological effects. It has been reported to induce cell cycle arrest and apoptosis in cancer cells. 3-(Diethoxyphosphinothioylsulfanylmethyl)-1,3-thiazolidine-2,4-dione has also been reported to inhibit the growth of bacteria and fungi. In addition, 3-(Diethoxyphosphinothioylsulfanylmethyl)-1,3-thiazolidine-2,4-dione has been reported to possess antioxidant activity and to protect against oxidative stress.
Vorteile Und Einschränkungen Für Laborexperimente
3-(Diethoxyphosphinothioylsulfanylmethyl)-1,3-thiazolidine-2,4-dione has several advantages for lab experiments. It is relatively easy to synthesize and purify, and it has been reported to possess various biological activities. However, 3-(Diethoxyphosphinothioylsulfanylmethyl)-1,3-thiazolidine-2,4-dione has some limitations for lab experiments. It is not very water-soluble, which can make it difficult to use in aqueous environments. In addition, 3-(Diethoxyphosphinothioylsulfanylmethyl)-1,3-thiazolidine-2,4-dione has not been extensively studied in vivo, which limits its potential applications.
Zukünftige Richtungen
3-(Diethoxyphosphinothioylsulfanylmethyl)-1,3-thiazolidine-2,4-dione has several potential future directions. It can be used as a starting material for the synthesis of various thiazolidine-2,4-dione derivatives, which have been reported to possess various biological activities. 3-(Diethoxyphosphinothioylsulfanylmethyl)-1,3-thiazolidine-2,4-dione can also be used as a ligand in coordination chemistry, which can lead to the development of new materials with unique properties. In addition, 3-(Diethoxyphosphinothioylsulfanylmethyl)-1,3-thiazolidine-2,4-dione can be further studied for its potential applications in cancer therapy, antimicrobial therapy, and antioxidant therapy.
Conclusion:
3-(Diethoxyphosphinothioylsulfanylmethyl)-1,3-thiazolidine-2,4-dione is a sulfur-containing heterocyclic compound that has gained significant attention in scientific research due to its unique properties. It has been extensively used in various research fields, including medicinal chemistry, organic synthesis, and material science. 3-(Diethoxyphosphinothioylsulfanylmethyl)-1,3-thiazolidine-2,4-dione possesses various biological activities, including antitumor, antimicrobial, and antiviral activities. It has also been reported to possess antioxidant activity and to protect against oxidative stress. 3-(Diethoxyphosphinothioylsulfanylmethyl)-1,3-thiazolidine-2,4-dione has several potential future directions, including the synthesis of thiazolidine-2,4-dione derivatives, the development of new materials, and the study of its potential applications in cancer therapy, antimicrobial therapy, and antioxidant therapy.
Synthesemethoden
3-(Diethoxyphosphinothioylsulfanylmethyl)-1,3-thiazolidine-2,4-dione can be synthesized by the reaction of diethyl phosphorochloridothioate with 2,4-thiazolidinedione in the presence of a base. The reaction proceeds through the formation of an intermediate, which is subsequently treated with sodium methoxide to yield the final product. The synthesis method is relatively simple and yields a high purity product.
Wissenschaftliche Forschungsanwendungen
3-(Diethoxyphosphinothioylsulfanylmethyl)-1,3-thiazolidine-2,4-dione has been extensively used in scientific research due to its unique properties. It has been reported to possess antitumor, antimicrobial, and antiviral activities. 3-(Diethoxyphosphinothioylsulfanylmethyl)-1,3-thiazolidine-2,4-dione has also been used as a ligand in coordination chemistry and as a building block in the synthesis of various organic compounds. In addition, 3-(Diethoxyphosphinothioylsulfanylmethyl)-1,3-thiazolidine-2,4-dione has been used as a starting material for the synthesis of thiazolidine-2,4-dione derivatives, which have been reported to possess various biological activities.
Eigenschaften
CAS-Nummer |
17702-71-5 |
|---|---|
Produktname |
3-(Diethoxyphosphinothioylsulfanylmethyl)-1,3-thiazolidine-2,4-dione |
Molekularformel |
C8H14NO4PS3 |
Molekulargewicht |
315.4 g/mol |
IUPAC-Name |
3-(diethoxyphosphinothioylsulfanylmethyl)-1,3-thiazolidine-2,4-dione |
InChI |
InChI=1S/C8H14NO4PS3/c1-3-12-14(15,13-4-2)17-6-9-7(10)5-16-8(9)11/h3-6H2,1-2H3 |
InChI-Schlüssel |
RDGMLWWLDZWCIA-UHFFFAOYSA-N |
SMILES |
CCOP(=S)(OCC)SCN1C(=O)CSC1=O |
Kanonische SMILES |
CCOP(=S)(OCC)SCN1C(=O)CSC1=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



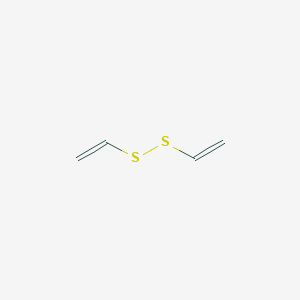
![11-methyl-10,12-dihydro-5H-benzo[d][2]benzazocine](/img/structure/B94188.png)
